molecular formula C20H23N3O B11029062 2-(4-benzylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

2-(4-benzylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11029062
M. Wt: 321.4 g/mol
InChI Key: RFGQHQAVHGXAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BENZYLPIPERIDINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazolinone core, which is fused with a piperidine ring substituted with a benzyl group. The combination of these structural elements imparts distinct chemical and biological properties to the compound.

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C20H23N3O/c24-19-8-4-7-18-17(19)14-21-20(22-18)23-11-9-16(10-12-23)13-15-5-2-1-3-6-15/h1-3,5-6,14,16H,4,7-13H2

InChI Key

RFGQHQAVHGXAAB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BENZYLPIPERIDINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone core.

    Benzylation: The final step involves the benzylation of the piperidine nitrogen using benzyl halides under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of 2-(4-BENZYLPIPERIDINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-BENZYLPIPERIDINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the quinazolinone or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-(4-BENZYLPIPERIDINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE has been explored for various scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-BENZYLPIPERIDINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety is known to interact with monoamine receptors, potentially modulating neurotransmitter release and uptake. The quinazolinone core may contribute to the compound’s ability to inhibit certain enzymes, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Shares the benzylpiperidine moiety but lacks the quinazolinone core.

    Benzylpiperazine: Another compound with a benzyl group attached to a piperazine ring, differing in the ring structure.

    Tetrahydroisoquinoline: Contains a similar fused ring system but with different substituents.

Uniqueness

2-(4-BENZYLPIPERIDINO)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE is unique due to the combination of the quinazolinone core and the benzylpiperidine moiety, which imparts distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.